[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid
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Overview
Description
“[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid” is a chemical compound with the CAS Number: 2342610-74-4. Its linear formula is C11H11BN2O2S . The compound has a molecular weight of 246.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of New Pyrimidinyl α-Amino Acids
A simple synthetic method has been developed for the preparation of optically active pyrimidinyl α-amino acids. This involves a nucleophilic ipso-substitution reaction between 2-(benzylsulfonyl)-4-isopropoxypyrimidines and a nucleophilic side chain of several protected natural α-amino acids, leading to new pyrimidin-2-yl α-amino acids. This method provides a basis for preparing pyrimidinyl amino acids with potential pharmaceutical applications (ElMarrouni, Güell, Collell, & Heras, 2010).
Development of Antifolates and DHFR Inhibitors
Research has been conducted on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), which are important for their antitumor properties. This study showcased the role of pyrimidine derivatives in developing new antitumor agents with significant inhibitory activity against human DHFR (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Boronic Acid-Containing CXCR1/2 Antagonists
The chemokine receptors CXCR1 and CXCR2, crucial in inflammatory diseases and cancer progression, have been targeted using boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide antagonists. This highlights the importance of boronic acid derivatives in developing potent chemokine antagonists with enhanced aqueous solubility and oral bioavailability, which is crucial for pharmaceutical development (Schuler, Engles, Maeda, Quinn, Kirpotina, Wicomb, Mason, Auten, & Zebala, 2015).
Catalysis and Synthetic Applications
A methodology for the Ru-catalyzed C–H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole using boronic acids has been developed, showcasing the excellent site-selectivity, functional group tolerance, and moderate to good yields. This underscores the role of boronic acid derivatives in facilitating site-selective arylation, which is valuable in material science and synthetic organic chemistry (Reddy, Kumar, Reddy, Satish, Nanubolu, & Nageswar, 2016).
Antioxidant Activity of Pyrimidine Derivatives
A series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes has been synthesized and evaluated for their antioxidant properties using various in vitro test systems. This research demonstrates the biological activity of pyrimidine derivatives, suggesting their potential application in developing antioxidant agents (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Future Directions
The future directions for “[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid” and other boronic acids could involve extending studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Properties
IUPAC Name |
(2-benzylsulfanylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGFWGEIPWXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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